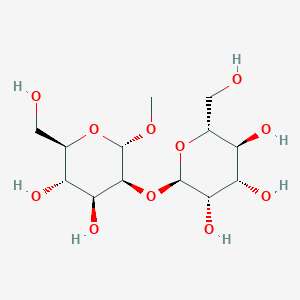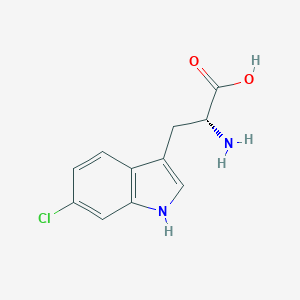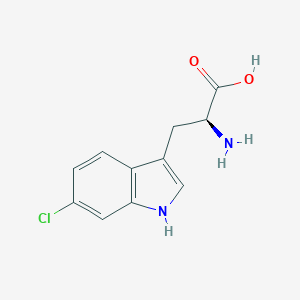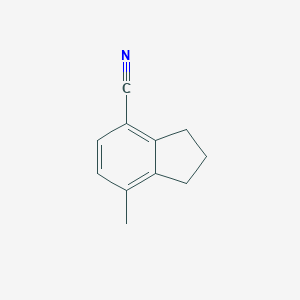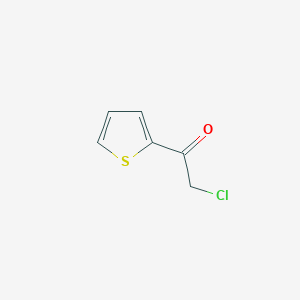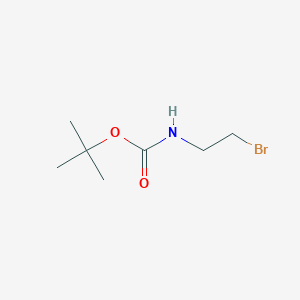
tert-Butyl-N-(2-Bromethyl)carbamat
Übersicht
Beschreibung
tert-Butyl N-(2-bromoethyl)carbamate: is a chemical compound with the molecular formula C7H14BrNO2 and a molecular weight of 224.1 g/mol . It is commonly used as a building block in organic synthesis, particularly for preparing fluorinated spacers with nucleophilic and electrophilic termini . This compound is also known for its stability and ease of synthesis, making it a valuable intermediate in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(2-bromoethyl)carbamate has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl N-(2-bromoethyl)carbamate can be synthesized through the reaction of 2-bromoethylamine or its salt with an agent that introduces a tert-butoxycarbonyl (Boc) group, such as di-tert-butyl dicarbonate . The reaction is typically carried out in a water-soluble solvent in the presence of sodium hydroxide . The reaction mixture is then treated with water as a crystallizing solvent, and seed crystals are added to facilitate the separation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of tert-Butyl N-(2-bromoethyl)carbamate follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . The process involves careful control of temperature, solvent composition, and reaction time to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(2-bromoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: The major products are typically the substituted carbamates, where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of tert-Butyl N-(2-bromoethyl)carbamate involves its role as a building block in organic synthesis. The compound can react with various nucleophiles to form new chemical bonds, facilitating the construction of complex molecules . In biological systems, it may inhibit tumor growth by interfering with glucose uptake in cancer cells . Additionally, it can function as an antimicrobial compound by disrupting cellular processes in microorganisms .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-bromopropyl)carbamate
- tert-Butyl (2-bromoethyl) (methyl)carbamate
- tert-Butyl bis (2-bromoethyl)carbamate
Comparison: tert-Butyl N-(2-bromoethyl)carbamate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis . Its ability to form fluorinated spacers and biphenyl linkers makes it particularly valuable in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-bromoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRQZPMQUXEZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399356 | |
| Record name | tert-Butyl N-(2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39684-80-5 | |
| Record name | tert-Butyl N-(2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-bromoethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-Butyl N-(2-bromoethyl)carbamate in the synthesis of the novel oligosaccharide label described in the research?
A1: tert-Butyl N-(2-bromoethyl)carbamate serves as a key starting material in the synthesis of 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate ([MIEA][BF4]). [] Researchers used it alongside N-methylimidazole to create this novel compound. [MIEA][BF4] acts as a multifunctional label for glycans, enabling their analysis through techniques like LC-ESI-ToF and MALDI-ToF mass spectrometry. []
Q2: Why is there a need for new labeling techniques in carbohydrate analysis?
A2: Sensitive analysis of carbohydrates often relies on attaching fluorescent or ionizable labels to the carbohydrate molecules. [] This labeling is particularly important for techniques like chromatography and mass spectrometry. The research aimed to develop a new label, [MIEA][BF4], synthesized using tert-Butyl N-(2-bromoethyl)carbamate, to potentially improve the efficiency and sensitivity of glycan detection in these analytical methods. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
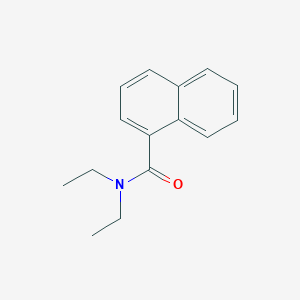
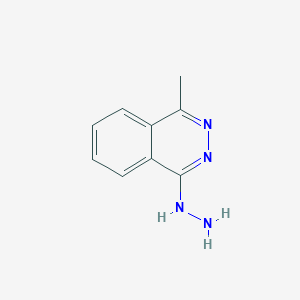


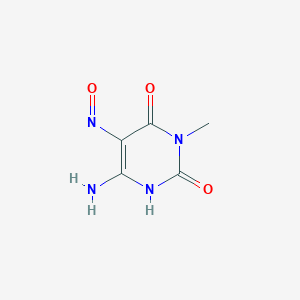
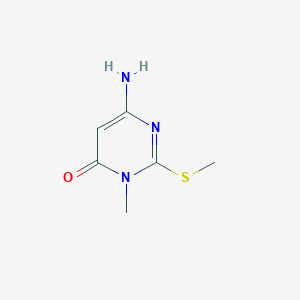
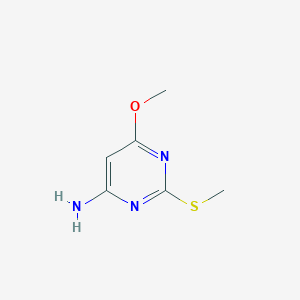
![4-Chlorothieno[2,3-d]pyrimidine](/img/structure/B15048.png)
